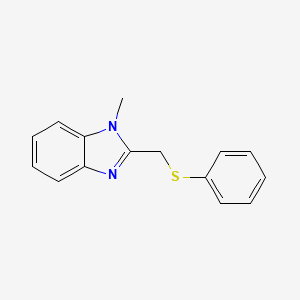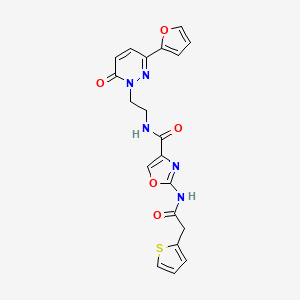
6-Chloro-N-(2-hydroxy-2-methylpropyl)-N-methylpyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Chloro-N-(2-hydroxy-2-methylpropyl)-N-methylpyridazine-3-carboxamide, also known as CHM-1, is a small molecule inhibitor that has been developed for the treatment of cancer. It belongs to the class of pyridazine derivatives and has shown promising results in preclinical studies.
Scientific Research Applications
Synthesis Techniques and Derivatives :
- A study by Youssef, Azab, and Youssef (2012) in the journal Molecules discusses the synthesis of related compounds, such as Isothiazolopyridines, Pyridothiazines, and Pyridothiazepines using conventional chemical methods and modern microwave techniques. These compounds have valuable biological activities and were synthesized from derivatives including 6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide (Youssef, Azab, & Youssef, 2012).
Degradation Studies :
- Nélieu, Kerhoas, and Einhorn (2000) in Environmental Science & Technology explored the aqueous ozone treatment of atrazine and its degradation into ammeline. They used a tandem solid-phase extraction procedure to analyze chlorotriazines and hydroxytriazines. The major end-product identified was ammeline (Nélieu, Kerhoas, & Einhorn, 2000).
Antibacterial Activity :
- Egawa et al. (1984) in the Journal of Medicinal Chemistry synthesized title compounds with amino- and/or hydroxy-substituted cyclic amino groups. These compounds showed promising in vitro and in vivo antibacterial activity and were more active than enoxacin (Egawa et al., 1984).
Photocatalytic Decomposition :
- Hiskia et al. (2001) in Environmental Science & Technology studied the decomposition of atrazine in solutions using polyoxometalates under sonolysis and photolysis. They identified common intermediates and final products such as cyanuric acid, NO3-, Cl-, CO2, and H2O (Hiskia et al., 2001).
Potential Anticancer Agents :
- Temple et al. (1983) in the Journal of Medicinal Chemistry synthesized compounds as potential anticancer agents, including Pyrido[4,3-b][1,4]oxazines and Pyrido[4,3-b][1,4]thiazines. The study evaluated their effects on the proliferation of cultured L1210 cells and survival of mice with P388 leukemia (Temple et al., 1983).
properties
IUPAC Name |
6-chloro-N-(2-hydroxy-2-methylpropyl)-N-methylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O2/c1-10(2,16)6-14(3)9(15)7-4-5-8(11)13-12-7/h4-5,16H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNVCCMZTYJFHOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN(C)C(=O)C1=NN=C(C=C1)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-N-(2-hydroxy-2-methylpropyl)-N-methylpyridazine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(sec-butyl)-1,6,7-trimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2974078.png)


![2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-(3-methoxybenzyl)acetamide](/img/structure/B2974083.png)
![N-(2,2-di(furan-2-yl)ethyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B2974084.png)

![3-(benzo[d]thiazol-2-yl)-6-ethyl-7-hydroxy-8-((4-methylpiperazin-1-yl)methyl)-4H-chromen-4-one](/img/structure/B2974090.png)
![3,5-dimethyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2974092.png)
![2-(2-{Thieno[3,2-b]pyridin-6-yl}ethenyl)pyrimidine-4-carbonitrile](/img/structure/B2974093.png)


![4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]-N-(2-fluorophenyl)piperidine-1-carboxamide](/img/structure/B2974097.png)
![2-[2-(2,2,2-Trifluoroethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2974099.png)
![3-Tert-butyl-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea](/img/structure/B2974100.png)